2-methoxy-5-methyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a pyridazine core substituted with a 4-methylpiperidin-1-yl group and a benzene sulfonamide moiety. Its structure includes a methoxy group at the 2-position and a methyl group at the 5-position of the benzene ring, which may influence its electronic and steric properties. The molecule’s complexity arises from its hybrid heterocyclic architecture, combining pyridazine (a six-membered ring with two adjacent nitrogen atoms) and piperidine (a saturated six-membered nitrogen-containing ring).
Structural determination of similar sulfonamide derivatives often relies on X-ray crystallography, facilitated by programs like SHELX for refinement and validation of atomic coordinates .
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S/c1-17-12-14-28(15-13-17)24-11-9-21(25-26-24)19-5-7-20(8-6-19)27-32(29,30)23-16-18(2)4-10-22(23)31-3/h4-11,16-17,27H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPIZAJLVXBPQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: This can be achieved through the reaction of appropriate hydrazines with diketones or other suitable precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the amine precursor with sulfonyl chlorides under basic conditions.
Methoxylation and Methylation: The methoxy and methyl groups are introduced through standard alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-methyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-methoxy-5-methyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of sulfonamide derivatives on biological systems, including their antimicrobial and anti-inflammatory properties.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The piperidine and pyridazine rings may enhance binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize this compound, comparisons are drawn with analogous sulfonamides and pyridazine derivatives. Key parameters include molecular weight , lipophilicity (logP) , hydrogen-bonding capacity , and reported bioactivity .
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | logP | Hydrogen Bond Donors/Acceptors | Bioactivity (if reported) |
|---|---|---|---|---|
| 2-Methoxy-5-methyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide | 482.58 | ~3.2* | 2 Donors, 8 Acceptors | Not explicitly documented |
| Celecoxib (Selective COX-2 inhibitor) | 381.37 | 3.5 | 2 Donors, 6 Acceptors | Anti-inflammatory, analgesic |
| Dorzolamide (Carbonic anhydrase inhibitor) | 324.41 | 1.1 | 3 Donors, 6 Acceptors | Glaucoma treatment |
| 6-(4-Methylpiperidin-1-yl)pyridazine-3-carboxylic acid | 235.28 | 1.8 | 2 Donors, 5 Acceptors | Intermediate in kinase inhibitor synthesis |
*Estimated using fragment-based methods due to lack of experimental data.
Key Observations:
This is a common limitation in polycyclic sulfonamides .
Lipophilicity : The estimated logP (~3.2) aligns with moderately lipophilic drugs, indicating possible membrane penetration but requiring formulation optimization for solubility.
Hydrogen-Bonding Profile: With 8 acceptors and 2 donors, the molecule may engage in extensive target interactions, though excessive acceptors could reduce metabolic stability.
Research Findings and Limitations
- Synthetic Pathways : The compound’s synthesis likely involves coupling a pyridazine intermediate with a substituted benzene sulfonamide, a strategy employed for analogous kinase inhibitors. However, yield or purity data are absent in the provided sources.
- Structural Refinement Challenges : Programs like SHELXL are essential for resolving complex sulfonamide structures, but the absence of crystallographic data for this compound limits mechanistic insights.
Critical Analysis of Evidence
The provided evidence focuses on crystallographic software (SHELX) rather than the compound itself. Thus, the above analysis extrapolates from structurally related sulfonamides and heterocycles, highlighting the need for primary research on this specific molecule.
Biological Activity
2-Methoxy-5-methyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on various studies and findings related to its effects on different biological systems.
Chemical Structure and Properties
The compound features a sulfonamide functional group, which is known for its diverse biological activities. Its structure includes:
- A methoxy group at the 2-position.
- A methyl group at the 5-position.
- A piperidinyl moiety attached to a pyridazinyl ring.
Molecular Formula: C23H30N4O3S
Molecular Weight: 454.58 g/mol
Cardiovascular Effects
Research indicates that sulfonamide derivatives can significantly affect cardiovascular functions. For instance, studies have shown that certain sulfonamide compounds can alter perfusion pressure and coronary resistance in isolated rat heart models. The compound under investigation may exhibit similar effects due to its structural similarities with known active sulfonamides.
Table 1: Effects of Sulfonamides on Perfusion Pressure
| Compound Name | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Compound A | 0.001 | Decrease |
| Compound B | 0.001 | No significant change |
| Compound C | 0.001 | Significant decrease |
Source: Brazilian Journal of Science, 2024 .
Inhibition of Carbonic Anhydrase
Some sulfonamide derivatives have been identified as inhibitors of carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in biological systems. This inhibition can have therapeutic implications in conditions such as glaucoma and certain types of edema . The potential of our compound as a carbonic anhydrase inhibitor warrants further investigation.
Case Studies
Case Study 1: Cardiovascular Impact
In a controlled study involving isolated rat hearts, the administration of various sulfonamide derivatives showed that specific compounds could significantly reduce coronary resistance and perfusion pressure over time. The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Antimicrobial Efficacy
A comparative analysis of the antimicrobial properties of sulfonamide derivatives revealed that modifications in the piperidine structure could enhance efficacy against resistant bacterial strains. This suggests that the piperidinyl component in our compound may contribute positively to its antimicrobial potential.
Q & A
Q. What are the key considerations for synthesizing 2-methoxy-5-methyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide in a laboratory setting?
The synthesis involves multi-step reactions, including coupling of the pyridazine core with substituted phenyl groups and sulfonamide formation. Critical parameters include:
- Use of palladium catalysts (e.g., Pd/C) for Suzuki-Miyaura coupling reactions .
- Temperature control (e.g., 60–80°C) to optimize intermediate stability .
- Purification via column chromatography or recrystallization, monitored by TLC .
- Characterization using -NMR and -NMR to confirm structural integrity .
Q. How can researchers validate the purity and structural identity of this compound?
Methodological approaches include:
- Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
- Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR for functional group analysis .
- Crystallography : Single-crystal X-ray diffraction (if crystallizable) for absolute configuration determination .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Common assays include:
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given the sulfonamide group’s affinity for enzyme active sites .
- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) using tritiated analogs .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
Q. How does structural variation in analogs influence biological activity?
Q. How can researchers resolve contradictions in biological activity data between structurally similar analogs?
Strategies include:
- Molecular docking : Computational modeling (e.g., AutoDock Vina) to compare binding modes and affinity scores .
- Kinetic studies : Surface plasmon resonance (SPR) to measure association/dissociation rates and validate target engagement .
- Metabolite profiling : LC-MS to identify off-target interactions or metabolic instability in less active analogs .
Q. What methodologies are effective for identifying the compound’s molecular targets?
Target deconvolution approaches:
- Chemical proteomics : Immobilized compound pulldowns coupled with mass spectrometry to identify binding proteins .
- CRISPR-Cas9 screens : Genome-wide knockout libraries to pinpoint genes essential for compound activity .
- Transcriptomics : RNA-seq to assess pathway modulation (e.g., apoptosis, cell cycle) .
Q. How can computational models enhance the understanding of structure-activity relationships (SAR)?
Tools and workflows:
- QSAR modeling : Machine learning (e.g., Random Forest) trained on analog activity data to predict novel derivatives .
- Molecular dynamics simulations : GROMACS or AMBER to study conformational stability in binding pockets .
- Free-energy perturbation : Predict binding affinity changes due to substituent modifications .
Q. What strategies address solubility challenges in in vivo studies?
Formulation optimization methods:
- Co-solvent systems : Use of DMSO/PEG-400 mixtures for intravenous administration .
- Nanoparticle encapsulation : PLGA-based nanoparticles to improve bioavailability .
- Salt formation : Hydrochloride salts to enhance aqueous solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
